Coronaridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One method involves the extraction of the compound from the dried plant material of Tabernaemontana divaricata using supercritical carbon dioxide extraction. The process includes crushing the plant material, extracting it in a supercritical carbon dioxide extraction tank at temperatures between 30-50°C and pressures of 15-25 MPa, and using chloroform as an entrainer . The extract is then dissolved in a 70% methanol solution, passed through a calcium-oxide short column, concentrated, and separated using high-speed countercurrent chromatography .

Industrial Production Methods: The industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of supercritical carbon dioxide extraction is favored due to its efficiency and minimal environmental impact .

Analyse Chemischer Reaktionen

Biosynthetic Pathways

Coronaridine biosynthesis involves enzymatic cyclization and reduction steps:

-

Precursor Conversion : Stemmadenine acetate undergoes desacetoxylation via DPAS enzymes to form dehydrosecodine intermediates .

-

Cyclization : T. iboga this compound Synthase (TiCorS) catalyzes a [4+2] aza-Diels-Alder cyclization of dehydrosecodine, forming an unstable iminium intermediate .

-

Reduction : NADPH-dependent reductases (TiDPAS1/2) reduce the iminium to yield (–)-coronaridine .

Key Biosynthetic Steps

| Substrate | Enzyme(s) | Product | Key Conditions |

|---|---|---|---|

| Stemmadenine acetate | TiDPAS1/TiDPAS2 | Dehydrosecodine | NADPH, pH 7.5 |

| Dehydrosecodine (angryline) | TiCorS + TiDPAS1/2 | (–)-Coronaridine | NADPH, D₂O (isotope labeling) |

Hydrogenation of Catharanthine

(+)-Catharanthine undergoes diastereoselective hydrogenation to yield (+)-coronaridine :

-

Reaction : Pd/C-mediated hydrogenation of catharanthine’s C16–C21 double bond.

-

Yield : 48% over two steps (highest reported for this route) .

-

Mechanistic Insight : Computational studies indicate ring-strain release (4.23 kcal/mol) drives catharanthine fragmentation, while hydrogenated analogs lack this driving force .

Photocatalytic Fragmentation

Catharanthine derivatives undergo light-mediated C–C bond cleavage using iridium photocatalysts, though this compound itself shows reduced efficiency under these conditions .

Enzymatic Modifications

This compound serves as a precursor for anti-addiction agents:

-

Hydroxylation : 10-Hydroxylation by I10H yields (–)-voacangine .

-

Methylation : N10OMT catalyzes 10-O-methylation of voacangine .

-

Decarboxylation : Non-enzymatic thermal decarboxylation of voacangine produces (–)-ibogaine .

Derivative Synthesis

Mechanistic Insights

-

Tautomerization : TiCorS promotes tautomerization of dehydrosecodine’s dihydropyridine ring, enabling enantioselective cyclization .

-

Isotope Labeling : D₂O experiments confirm proton exchange during this compound biosynthesis, absent in catharanthine/tabersonine pathways .

-

Stereochemical Control : Mutagenesis of CorS (e.g., S174C) shifts product selectivity to tabersonine, highlighting active-site residues critical for this compound’s (–)-enantiomer formation .

Reaction Challenges

-

Intermediate Instability : Dehydrosecodine and iminium intermediates rapidly decompose, complicating isolation .

-

Yield Limitations : Enzymatic this compound synthesis produces side products (e.g., catharanthine), requiring purification .

This synthesis and modification landscape underscores this compound’s versatility as a biosynthetic intermediate and target for anti-addiction drug development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Coronaridine has shown significant potential as an anticancer agent. A study evaluated its cytotoxic effects on human laryngeal carcinoma cells (Hep-2) and normal mouse fibroblasts (3T3). The findings revealed that this compound exhibited a higher cytotoxic activity (IC50 = 54.47 µg/mL) compared to other indole alkaloids like voacangine and heyneanine. The compound induced apoptosis in both Hep-2 and 3T3 cell lines without causing significant membrane damage, indicating its potential for further development as an antitumor agent .

| Alkaloid | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 54.47 | Hep-2 |

| Voacangine | 159.33 | Hep-2 |

| Heyneanine | 689.45 | Hep-2 |

Leishmanicidal Properties

This compound has demonstrated leishmanicidal effects against Leishmania amazonensis, the causative agent of leishmaniasis. In vitro studies indicated that both synthetic this compound and its analog, 18-methoxythis compound, effectively inhibited the growth of the parasite without exhibiting toxicity towards murine macrophages. This is particularly relevant given the limitations of current leishmaniasis treatments, which often have severe side effects and resistance issues .

Neuropathic Pain Management

Recent research has explored the efficacy of this compound congeners in alleviating neuropathic pain. A study involving mice demonstrated that both (±)-18-methoxythis compound and (+)-catharanthine significantly reduced pain levels in an oxaliplatin-induced neuropathic pain model. The results indicated effective pain relief at doses of 72 mg/kg, suggesting potential therapeutic applications for chronic pain management .

Summary of Findings

This compound's diverse applications span across several medical fields, particularly in oncology, parasitology, and pain management. Its ability to induce apoptosis in cancer cells, combat leishmaniasis, and alleviate neuropathic pain positions it as a promising candidate for further research and development.

Wirkmechanismus

Coronaridine exerts its effects through multiple molecular targets and pathways:

Opioid Receptors: It binds to μ-opioid, δ-opioid, and κ-opioid receptors, influencing pain perception and addiction.

NMDA Receptor: this compound acts as an antagonist at the NMDA receptor, which plays a role in synaptic plasticity and memory function.

Nicotinic Acetylcholine Receptors: It modulates and inhibits subunits of nicotinic acetylcholine receptors, such as α9α10 and α3β4.

Enzyme Inhibition: this compound inhibits acetylcholinesterase and acts as a voltage-gated sodium channel blocker.

Vergleich Mit ähnlichen Verbindungen

Coronaridin gehört zur Familie der Iboga-Alkaloide, zu denen Verbindungen wie diese gehören:

18-Methoxycoronaridin: Dieses synthetische Analogon von Coronaridin hat potente leishmanizide Wirkungen gezeigt.

Eigenschaften

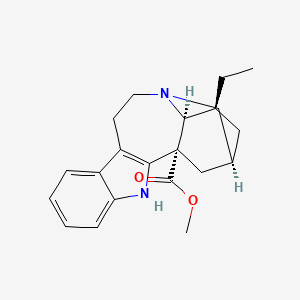

Molekularformel |

C21H26N2O2 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1 |

InChI-Schlüssel |

NVVDQMVGALBDGE-KSWFMABOSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Isomerische SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Kanonische SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.